molecular formula C7H14ClN5 B2670691 4-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine hydrochloride CAS No. 2089255-74-1

4-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine hydrochloride

Cat. No.: B2670691
CAS No.: 2089255-74-1
M. Wt: 203.67
InChI Key: OLPKJFDXNJZVJL-UHFFFAOYSA-N
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Description

4-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C7H13N5·HCl It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom, and tetrazole, a five-membered ring consisting of four nitrogen atoms and one carbon atom

Preparation Methods

The synthesis of 4-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine hydrochloride typically involves the reaction of piperidine with a tetrazole derivative under specific conditions. One common method involves the use of 1H-tetrazole-5-carbaldehyde as a starting material, which reacts with piperidine in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions, and the product is isolated and purified through crystallization or chromatography techniques .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

4-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms of the tetrazole ring.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the piperidine and tetrazole rings, which confer distinct chemical and biological properties that can be leveraged for various applications.

Properties

IUPAC Name

4-(2H-tetrazol-5-ylmethyl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N5.ClH/c1-3-8-4-2-6(1)5-7-9-11-12-10-7;/h6,8H,1-5H2,(H,9,10,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPKJFDXNJZVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=NNN=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089255-74-1
Record name 4-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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